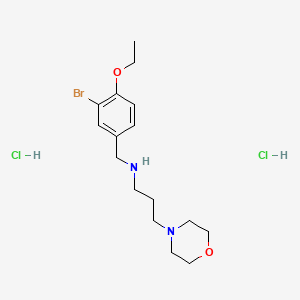![molecular formula C15H22N2O5S B4444494 N,N,3-trimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4444494.png)
N,N,3-trimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide
Overview
Description
N,N,3-trimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide, also known as TMB-8, is a chemical compound that has been extensively studied for its potential applications in scientific research. TMB-8 is a potent inhibitor of calcium uptake by the sarcoplasmic reticulum, a crucial process in muscle contraction.
Mechanism of Action
N,N,3-trimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide acts as a competitive inhibitor of the calcium-binding protein calsequestrin, which is responsible for sequestering calcium ions in the sarcoplasmic reticulum. This compound binds to calsequestrin and prevents it from binding to calcium ions, thereby inhibiting calcium uptake by the sarcoplasmic reticulum.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to inhibiting calcium uptake by the sarcoplasmic reticulum, this compound has been shown to inhibit calcium release from the sarcoplasmic reticulum in response to various stimuli, such as depolarization or caffeine. This compound has also been shown to inhibit the activity of the ryanodine receptor, a calcium channel that is involved in the release of calcium from the sarcoplasmic reticulum.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N,N,3-trimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide in lab experiments is its specificity for calcium uptake by the sarcoplasmic reticulum. This compound does not affect calcium uptake by other cellular organelles or ion channels, making it a valuable tool for studying the role of calcium in various cellular processes. However, one limitation of this compound is its potential toxicity at high concentrations. Careful titration of this compound is necessary to avoid toxic effects on cells and tissues.
Future Directions
There are several future directions for research on N,N,3-trimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide. One area of interest is the development of more potent and specific inhibitors of calcium uptake by the sarcoplasmic reticulum. Another area of interest is the investigation of the role of calcium in various cellular processes, such as signaling and gene expression. Finally, the potential therapeutic applications of this compound in the treatment of diseases such as heart failure and muscle disorders warrant further investigation.
Scientific Research Applications
N,N,3-trimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide has been widely used in scientific research as a tool to study the role of calcium uptake in various cellular processes. This compound has been shown to inhibit calcium uptake by the sarcoplasmic reticulum in skeletal and cardiac muscle cells, leading to a decrease in muscle contraction. This property of this compound has been used to study the role of calcium in muscle contraction, as well as to investigate the effects of various drugs and toxins on calcium uptake.
Properties
IUPAC Name |
N,N,3-trimethyl-4-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-12-10-13(23(19,20)16(2)3)4-5-14(12)22-11-15(18)17-6-8-21-9-7-17/h4-5,10H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAIWAOBTMZPFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(C)C)OCC(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetonitrile](/img/structure/B4444415.png)
![1-(3-fluorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4444422.png)
![2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B4444431.png)
![N-[2-(aminocarbonyl)phenyl]-2-ethyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide](/img/structure/B4444438.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-phenylpyridazine](/img/structure/B4444445.png)

![4-fluoro-N-[3-(4-methoxyphenyl)propyl]benzenesulfonamide](/img/structure/B4444458.png)
![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-7-(2-methyl-1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4444466.png)
![2-[1-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-3-oxo-2-piperazinyl]-N-phenylacetamide](/img/structure/B4444473.png)

![N-[2-(4-morpholinyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4444483.png)
![2-[3-amino-5-(ethylthio)-4H-1,2,4-triazol-4-yl]-N-(4-methylphenyl)butanamide](/img/structure/B4444496.png)
![6-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4444499.png)
![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B4444504.png)
